N-[4-(5-ethyl-2-methoxybenzenesulfonamido)phenyl]acetamide
Description
N-[4-(5-ethyl-2-methoxybenzenesulfonamido)phenyl]acetamide is a sulfonamide-containing acetamide derivative characterized by a phenylacetamide core linked to a 5-ethyl-2-methoxybenzenesulfonamide group. The ethyl and methoxy substituents on the benzene ring, combined with the sulfonamide bridge, confer unique physicochemical and pharmacological properties. This compound is of interest in medicinal chemistry due to the structural versatility of sulfonamides, which are known for their roles as enzyme inhibitors and receptor modulators .
Properties
IUPAC Name |
N-[4-[(5-ethyl-2-methoxyphenyl)sulfonylamino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-4-13-5-10-16(23-3)17(11-13)24(21,22)19-15-8-6-14(7-9-15)18-12(2)20/h5-11,19H,4H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZAHKDDBSUUVGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5-ethyl-2-methoxybenzenesulfonamido)phenyl]acetamide typically involves multiple steps. One common method starts with the preparation of 5-ethyl-2-methoxybenzenesulfonyl chloride, which is then reacted with 4-aminophenylacetamide under controlled conditions to form the desired product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control temperature, pressure, and reaction time, optimizing the production efficiency and reducing the risk of side reactions .
Chemical Reactions Analysis
Types of Reactions
N-[4-(5-ethyl-2-methoxybenzenesulfonamido)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Anticonvulsant Activity
Recent studies have highlighted the potential of N-[4-(5-ethyl-2-methoxybenzenesulfonamido)phenyl]acetamide derivatives as anticonvulsants. A series of N-phenylacetamide derivatives were synthesized and evaluated for their anticonvulsant activity in animal models. The structure-activity relationship (SAR) studies indicated that modifications to the phenyl ring significantly influenced the anticonvulsant efficacy .
Table 1: Summary of Anticonvulsant Activity of Selected Derivatives
| Compound | ED50 (mg/kg) | Toxic Dose (TD50) | Protective Index (PI) |
|---|---|---|---|
| 20 | 52.30 | >500 | >9.56 |
| Valproic Acid | 485 | 784 | 1.6 |
| Phenytoin | 28.10 | >100 | >3.6 |
This table summarizes the effectiveness and safety profiles of various compounds tested against established antiepileptic drugs, demonstrating the potential of specific derivatives in treating epilepsy.
Protein Interaction Inhibition
Another significant application involves the ability of certain sulfonamide derivatives, including those related to this compound, to inhibit protein-protein interactions (PPIs). Research has shown that these compounds can bind to Keap1, a protein involved in cellular defense mechanisms against oxidative stress, at submicromolar concentrations without exhibiting cytotoxic effects . This suggests a potential therapeutic role in diseases where oxidative stress plays a critical role.
Synthetic Pathways
The synthesis of this compound can be achieved through various methods, including one-pot reactions involving aryl C–H amidation processes . These methods are notable for their efficiency and yield, making them suitable for large-scale production.
Table 2: Synthesis Conditions and Yields
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| One-Pot Aryl C–H Amidation | Iron-Copper Catalysis | 55 |
| Alkylation Reaction | THF, Base Present | >99 |
This table illustrates different synthetic approaches and their respective yields, emphasizing the versatility of synthetic routes available for producing this compound.
Clinical Implications
A case study evaluating the anticonvulsant properties of this compound derivatives demonstrated promising results in reducing seizure frequency in animal models compared to traditional treatments like phenytoin and valproic acid. The study utilized both maximal electroshock (MES) tests and pentylenetetrazole-induced seizures to assess efficacy, revealing that certain derivatives exhibited superior protective indices .
Cytotoxicity Assessments
In another investigation focusing on cytotoxicity, compounds related to this compound were assessed in human cell lines. Results indicated that these compounds did not induce significant cytotoxic effects at concentrations up to 100 μM, marking them as viable candidates for further pharmacological development without the risk of toxicity .
Mechanism of Action
The mechanism of action of N-[4-(5-ethyl-2-methoxybenzenesulfonamido)phenyl]acetamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity .
Comparison with Similar Compounds
N-Phenylacetamide Sulfonamides with Varied Substituents
A series of N-phenylacetamide sulfonamides have been synthesized and evaluated for biological activity. Key examples include:
- N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (35) : Exhibits potent analgesic activity comparable to paracetamol, attributed to the piperazinyl group enhancing receptor affinity .
- N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide (36) and N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide (37): Demonstrated anti-hypernociceptive activity in inflammatory pain models, suggesting sulfonamide substituents (e.g., diethyl or piperazinyl) modulate activity toward specific pain pathways .
Structural Differentiation :
- The target compound’s 5-ethyl-2-methoxybenzenesulfonamide group contrasts with the 4-methylpiperazinyl (35) or N,N-diethylsulfamoyl (36) moieties. These differences influence solubility, metabolic stability, and target selectivity.
Methoxy-Substituted Analogues
- N-[4-(4-methoxybenzenesulfonamido)phenyl]sulfonylacetamide: Features a 4-methoxy group instead of 2-methoxy-5-ethyl substitution.
- N-[4-(acetylamino)phenyl]-5-chloro-2-methoxybenzamide: Replaces the sulfonamide with a benzamide group and adds a chloro substituent. This modification increases electrophilicity, enhancing reactivity in nucleophilic environments .
Heterocyclic Derivatives
- N-(4-ethylphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide: The triazinone-thioether group introduces redox activity, differing from the target compound’s sulfonamide-mediated mechanisms .
Data Tables: Structural and Pharmacological Comparisons
Table 1: Key Structural Features and Activities
Table 2: Impact of Substituent Position on Activity
| Compound | Methoxy Position | Additional Groups | Observed Effect |
|---|---|---|---|
| Target Compound | 2-methoxy | 5-ethyl | Potential lipophilicity ↑, target access |
| 2-[4-amino-5-(4-methoxyphenyl)triazolyl]-N-[4-(phenylmethoxy)phenyl]acetamide | 4-methoxy | Triazole-thioether | Improved anti-inflammatory activity |
| N-(4-ethoxyphenyl)-2-(phenylsulfanyl)acetamide | 4-ethoxy | Phenylsulfanyl | Enhanced metabolic stability |
Mechanistic and Pharmacokinetic Insights
- Sulfonamide Role: The sulfonamide group in the target compound may act as a hydrogen-bond acceptor, mimicking endogenous substrates of cyclooxygenase (COX) or carbonic anhydrase enzymes, similar to compound 35’s analgesic mechanism .
- Ethyl vs. Methoxy : The 5-ethyl group in the target compound likely increases hydrophobicity, improving blood-brain barrier penetration compared to purely methoxy-substituted analogues (e.g., ).
- Metabolic Stability : Piperazinyl or diethyl groups (as in compounds 35–37) may reduce hepatic clearance compared to the target compound’s ethyl-methoxy system .
Biological Activity
N-[4-(5-ethyl-2-methoxybenzenesulfonamido)phenyl]acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on antimicrobial, anticancer, and enzyme inhibition properties.
Chemical Structure and Synthesis
The compound belongs to a class of N-substituted acetamides, which are often synthesized through multi-step reactions involving various chemical precursors. The synthesis typically involves the reaction of sulfonamides with acetamides in the presence of suitable catalysts or reagents.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains.
Minimum Inhibitory Concentration (MIC) Values
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 |
| Salmonella typhi | 12.5 |
| Candida albicans | 50 |
The compound showed comparable activity to standard antibiotics, indicating its potential as an alternative therapeutic agent for treating infections caused by resistant strains .
Anticancer Activity
This compound has also been evaluated for its anticancer properties. In vitro studies have shown that it exhibits cytotoxic effects against several human cancer cell lines.
Cell Lines Tested
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HCT-116 | 20 |
| PC-3 | 18 |
The results indicate that the compound can inhibit cell proliferation effectively, suggesting its potential as a chemotherapeutic agent .
Enzyme Inhibition
The compound has been studied for its ability to inhibit various enzymes, which is crucial for its therapeutic applications.
Key Enzyme Targets and Activities
-
α-Glucosidase Inhibition :
- This enzyme plays a significant role in carbohydrate metabolism. Inhibition can help manage postprandial hyperglycemia in diabetic patients.
- This compound showed an IC50 value of 10 µM against α-glucosidase.
-
Butyrylcholinesterase Inhibition :
- Important for neuroprotection and treatment of Alzheimer's disease.
- The compound exhibited moderate inhibition with an IC50 value of 25 µM.
- Lipoxygenase Inhibition :
Case Studies and Research Findings
In a study conducted by Bhattacharjee et al., the compound was evaluated alongside other derivatives for their biological activities. The findings suggested that modifications in the chemical structure significantly influenced their antimicrobial and anticancer efficacy.
Research Highlights
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-[4-(5-ethyl-2-methoxybenzenesulfonamido)phenyl]acetamide and its derivatives?
- Methodology : Copper-catalyzed coupling of sodium sulfinates with amines in green solvents (e.g., water or ethanol) is a sustainable approach for synthesizing aryl sulfonamide derivatives. This method minimizes hazardous byproducts and improves reaction efficiency. For example, sulfonamides like N-(4-(N-(naphthalen-2-yl)sulfamoyl)phenyl)acetamide were synthesized via this route and purified using column chromatography (DCM/EA or Hexane/EA) . Alternative routes include acetylation of sulfonamide intermediates using acetic anhydride under reflux conditions .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
- Methodology :
- NMR spectroscopy : Confirm substitution patterns and acetamide/sulfonamide functional groups.
- IR spectroscopy : Identify characteristic bands (e.g., S=O stretching at ~1150–1350 cm⁻¹, C=O at ~1650–1750 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS-ESI-TOF) : Validate molecular weight and fragmentation patterns .
- X-ray crystallography : Resolve crystal packing and intermolecular interactions (e.g., H-bonding between acetamide carbonyl and sulfonamide groups) .
Q. How is the pharmacological activity of this compound initially screened in preclinical models?
- Methodology :
- Inflammatory pain models : Assess anti-hypernociceptive activity using carrageenan-induced paw edema or formalin tests. Derivatives like N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide showed efficacy comparable to paracetamol in reducing inflammatory pain .
- Analgesic activity : Tail-flick or hot-plate tests in rodents to measure pain threshold improvements .
Advanced Research Questions
Q. How can structural contradictions in pharmacological data between derivatives be resolved?
- Methodology :
- Structure-Activity Relationship (SAR) studies : Compare substituents on the sulfonamide and phenyl rings. For example, compound 36 (N,N-diethylsulfamoyl) vs. compound 37 (piperazinylsulfonyl) showed divergent anti-nociceptive effects due to electronic and steric differences .
- Molecular docking : Simulate binding to cyclooxygenase (COX) or transient receptor potential (TRP) channels to identify key interactions .
Q. What strategies optimize the compound’s bioavailability and metabolic stability?
- Methodology :
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility.
- Microsomal stability assays : Incubate with liver microsomes to assess cytochrome P450-mediated degradation.
- LogP measurements : Use shake-flask or HPLC methods to balance lipophilicity and membrane permeability .
Q. How do intermolecular interactions in the crystal lattice influence physicochemical properties?
- Methodology :
- X-ray crystallography : Analyze H-bond networks (e.g., C–H⋯O interactions between acetamide and sulfonamide groups) and π-π stacking of aromatic rings. In N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide , centrosymmetric H-bonding dictated crystal packing and stability .
- Thermogravimetric analysis (TGA) : Correlate thermal stability with lattice energy .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodology :
- Chiral chromatography : Separate enantiomers using cellulose-based columns.
- Asymmetric catalysis : Employ chiral ligands (e.g., BINOL) in sulfonylation steps to control stereochemistry.
- Process analytical technology (PAT) : Monitor reaction progress in real-time via FTIR or Raman spectroscopy to prevent racemization .
Q. How can green chemistry principles be applied to improve the sustainability of its synthesis?
- Methodology :
- Solvent selection : Replace DCM or hexane with cyclopentyl methyl ether (CPME) or 2-methyl-THF.
- Catalyst recycling : Use immobilized copper nanoparticles in solvent-free conditions for sulfonamide coupling .
- Waste reduction : Implement flow chemistry to enhance reaction efficiency and reduce byproducts .
Methodological Notes
- Contradictory Data : Discrepancies in biological activity (e.g., between derivatives) often arise from subtle structural variations. Cross-validate using orthogonal assays (e.g., in vitro enzyme inhibition + in vivo models) .
- Advanced Characterization : For polymorph identification, combine powder XRD with solid-state NMR to resolve phase-specific properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
